molecular formula C20H37N3O6S2 B11929924 Biotin-PEG4-SH

Biotin-PEG4-SH

Cat. No.: B11929924
M. Wt: 479.7 g/mol
InChI Key: NIJSULOOONHHJS-LNLFQRSKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG4-SH is synthesized through a series of chemical reactions that involve the conjugation of biotin to a PEG chain, which is then functionalized with a sulfhydryl group. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-SH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biotin-PEG4-SH is unique due to its combination of biotin, PEG, and SH functionalities. Similar compounds include:

These compounds share similar PEG spacers but differ in their reactive groups, making this compound particularly suitable for applications involving sulfhydryl reactivity.

Properties

Molecular Formula

C20H37N3O6S2

Molecular Weight

479.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C20H37N3O6S2/c24-18(4-2-1-3-17-19-16(15-31-17)22-20(25)23-19)21-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30/h16-17,19,30H,1-15H2,(H,21,24)(H2,22,23,25)/t16-,17-,19-/m0/s1

InChI Key

NIJSULOOONHHJS-LNLFQRSKSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCS)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCS)NC(=O)N2

Origin of Product

United States

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